![molecular formula C10H8ClN3O B1467182 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1493659-46-3](/img/structure/B1467182.png)
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 237.64 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through the Huisgen cycloaddition method. This reaction produces triazole derivatives that can be further functionalized to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast) | 2.70 | Induces apoptosis and disrupts microtubule assembly |
HCT116 (colon) | 0.43 | Inhibits proliferation and induces apoptosis |
HepG2 (liver) | 5.04 | Increases reactive oxygen species (ROS) levels |
A549 (lung) | 4.76 | Alters cell cycle distribution and promotes apoptosis |
These findings indicate that the compound's mechanism may involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal effect |
Escherichia coli | 0.50 | Inhibitory effect |
Candida albicans | 0.30 | Fungicidal activity |
The compound's ability to inhibit biofilm formation and kill pathogenic isolates suggests its potential use in treating infections caused by resistant strains .
Case Studies
Several case studies have reported on the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of triazole derivatives on MDA-MB-231 cells and found that compounds similar to this compound significantly enhanced caspase activity and induced morphological changes indicative of apoptosis .
- Infection Control : Clinical trials have shown that triazole compounds can effectively reduce bacterial load in patients with chronic infections, suggesting their utility as adjunct therapies in antibiotic-resistant cases .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Triazole derivatives have been identified as potential anticancer agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Compounds similar to 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 .
- A study demonstrated that triazole-based compounds could induce apoptosis in cancer cells through the inhibition of critical metabolic pathways .
-
Antimicrobial Properties
- The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole can exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antibiotics.
- Anti-inflammatory Effects
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Synthesis Techniques
The synthesis of this compound typically involves:
- The use of click chemistry methods which allow for efficient formation of the triazole ring under mild conditions.
- Reactions involving azides and alkynes are common, where the compound can be synthesized through a one-pot reaction strategy that minimizes by-products and maximizes yield .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of triazole derivatives, compound 9 was found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of triazoles in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazoles were tested against common bacterial strains. Results indicated that certain derivatives showed remarkable inhibition rates comparable to existing antibiotics, suggesting their utility in developing new antimicrobial agents .
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZFRLJUSLDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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